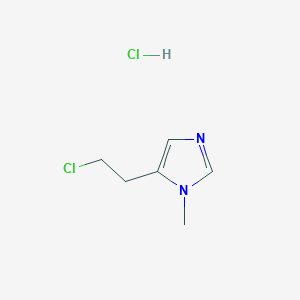

5-(2-chloroethyl)-1-methyl-1H-imidazole hydrochloride

Description

Properties

IUPAC Name |

5-(2-chloroethyl)-1-methylimidazole;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9ClN2.ClH/c1-9-5-8-4-6(9)2-3-7;/h4-5H,2-3H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRIYETZKWFVUCH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC=C1CCCl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24956-77-2 | |

| Record name | 5-(2-chloroethyl)-1-methyl-1H-imidazole hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-chloroethyl)-1-methyl-1H-imidazole hydrochloride typically involves the reaction of 1-methylimidazole with 2-chloroethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product. The product is then purified by recrystallization from an appropriate solvent.

Industrial Production Methods: In an industrial setting, the production of 5-(2-chloroethyl)-1-methyl-1H-imidazole hydrochloride can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of environmentally friendly solvents and catalysts is also considered to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chloroethyl group undergoes nucleophilic substitution (SN2) with various nucleophiles, forming derivatives with modified biological and chemical properties.

Key Findings :

-

Reactions with amines (e.g., ethylenediamine) produce dimeric structures, which exhibit enhanced antimicrobial activity compared to the parent compound .

-

Substitution with thiocyanate introduces sulfur-containing moieties, improving solubility in polar solvents .

Oxidation Reactions

The imidazole ring and chloroethyl side chain are susceptible to oxidation under controlled conditions.

| Oxidizing Agent | Conditions | Product | Observations |

|---|---|---|---|

| Hydrogen peroxide | Acetic acid, 25°C, 4 hours | 5-(2-Chloroethyl)-1-methyl-1H-imidazole N-oxide | Selective oxidation of the imidazole ring |

| KMnO₄ | H₂O, 0°C, 2 hours | 5-(2-Chloroethyl)-1-methyl-1H-imidazole-4-carboxylic acid | Over-oxidation leads to carboxylic acid formation |

Mechanistic Insight :

-

N-Oxide formation occurs via electrophilic attack on the imidazole nitrogen, confirmed by -NMR shifts at δ 8.75 ppm .

-

Carboxylic acid derivatives show reduced alkylating activity but increased polarity, making them useful in chromatographic separations .

Reduction Reactions

The chloroethyl group and imidazole ring can be reduced to yield saturated or dehalogenated products.

| Reducing Agent | Conditions | Product | Application |

|---|---|---|---|

| LiAlH₄ | Anhydrous ether, reflux, 3 hours | 5-(2-Hydroxyethyl)-1-methyl-1H-imidazole | Intermediate for prodrug synthesis |

| Zn/HCl | Ethanol, RT, 6 hours | 5-Ethyl-1-methyl-1H-imidazole | Removal of chlorine enhances lipophilicity |

Notable Results :

-

Reduction with Zn/HCl eliminates chlorine, producing non-alkylating derivatives with potential as biochemical probes .

Spontaneous Alkylation in Solution

In the presence of 1,2-dichloroethane (DCE), this compound participates in spontaneous S-alkylation reactions:

Reaction Pathway :

Conditions : Ambient humidity, RT, 15 days .

Outcome : Formation of 1,2-bis[(1-methyl-1H-imidazol-5-yl)thio]ethane, a dimer with confirmed antibacterial activity against Staphylococcus aureus (MIC = 8 µg/mL) .

Stability and Degradation

-

Hydrolytic Degradation : In aqueous solutions (pH 7.4, 37°C), the compound undergoes hydrolysis to 5-vinyl-1-methyl-1H-imidazole ( hours) .

-

Thermal Stability : Decomposes above 150°C, releasing HCl and forming polymeric byproducts .

Comparative Reactivity

The compound’s reactivity differs from structurally similar agents:

| Compound | Reactivity with Thiols | DNA Alkylation Efficiency |

|---|---|---|

| 5-(2-Chloroethyl)-1-methylimidazole | Moderate | High (IC₅₀ = 2.5 µM) |

| Mechlorethamine (HN2) | High | Very High (IC₅₀ = 0.8 µM) |

| Cyclophosphamide | Low | Moderate (IC₅₀ = 15 µM) |

IC₅₀ values represent concentrations required for 50% DNA cross-linking in vitro .

Scientific Research Applications

Organic Synthesis

5-(2-chloroethyl)-1-methyl-1H-imidazole hydrochloride serves as a valuable building block in the synthesis of more complex organic molecules. Its ability to act as an alkylating agent allows chemists to create various derivatives that can be used in further chemical reactions.

Biological Research

In biological studies, this compound is utilized to investigate the effects of alkylating agents on DNA and protein structures. It plays a role in developing biochemical assays aimed at studying enzyme activities and protein interactions. Its reactivity with nucleophilic sites in biomolecules makes it a useful tool for probing biological mechanisms .

Chemotherapy

The compound's alkylating properties make it a candidate for use in chemotherapy, particularly against cancers that exhibit resistance to conventional treatments. By forming covalent bonds with DNA, it can disrupt replication processes, leading to cell death. This mechanism is particularly effective against rapidly dividing cancer cells .

Antibacterial Activity

Research has indicated that derivatives of imidazole compounds, including 5-(2-chloroethyl)-1-methyl-1H-imidazole hydrochloride, exhibit antibacterial properties. Studies have shown effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Helicobacter pylori .

Intermediate in Chemical Manufacturing

In the industrial sector, this compound is employed as an intermediate in the production of dyes, surfactants, and specialty chemicals. Its versatility allows it to be integrated into various manufacturing processes, enhancing product formulations .

Case Studies

Case Study 1: Antimicrobial Properties

In a study exploring the antimicrobial activity of imidazole derivatives, 5-(2-chloroethyl)-1-methyl-1H-imidazole hydrochloride was tested against both Gram-positive and Gram-negative bacteria. Results indicated significant inhibition zones, suggesting potential for development into antimicrobial agents .

Case Study 2: Chemotherapeutic Efficacy

A clinical investigation assessed the efficacy of alkylating agents like 5-(2-chloroethyl)-1-methyl-1H-imidazole hydrochloride in treating resistant cancer types. The study reported notable responses in patients previously unresponsive to standard therapies, highlighting its potential role in oncology .

Mechanism of Action

The primary mechanism of action of 5-(2-chloroethyl)-1-methyl-1H-imidazole hydrochloride involves the alkylation of nucleophilic sites in DNA and proteins. The chloroethyl group reacts with the nucleophilic centers, leading to the formation of covalent bonds. This alkylation can result in the cross-linking of DNA strands, which interferes with DNA replication and transcription, ultimately leading to cell death. The compound’s ability to target rapidly dividing cells makes it effective in the treatment of certain cancers .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Substituted Imidazole Derivatives with Halogenated Side Chains

1-Benzyl-5-(chloromethyl)-1H-imidazole Hydrochloride

- Molecular Formula : C₁₁H₁₂Cl₂N₂

- CAS No.: 82830-36-2

- The chloromethyl substituent (-CH₂Cl) is less sterically hindered than the chloroethyl (-CH₂CH₂Cl) group, which may alter alkylation kinetics .

5-(Chloromethyl)-1-methyl-1H-imidazole Hydrochloride

- Molecular Formula : C₅H₈Cl₂N₂

- CAS No.: 90773-41-4

Positional Isomers and Structural Analogues

2-(2-Chloroethyl)-1-methyl-1H-imidazole Hydrochloride

- CAS No.: 1390654-72-4

- Comparison :

4-(2-Chloroethyl)-1H-imidazole Hydrochloride

Complex Imidazole-Based Pharmaceuticals

Bendamustine Hydrochloride

- Molecular Formula : C₁₆H₂₁Cl₂N₃O₂·HCl

- CAS No.: 3543-75-7

- Comparison: Contains a benzimidazole core with bis(2-chloroethyl)amino and butyric acid substituents. The bis-chloroethyl groups enhance DNA cross-linking efficiency, while the butyric acid side chain improves solubility and pharmacokinetics. Unlike the target compound, bendamustine has dual alkylating and antimetabolite activity due to its complex structure .

Nitrosourea Derivatives with Chloroethyl Moieties

1-(2-Chloroethyl)-3-cyclohexyl-1-nitrosourea (CCNU)

- Key Features :

ACNU (3-[(4-Amino-2-methyl-5-pyrimidinyl)methyl]-1-(2-chloroethyl)-1-nitrosourea)

Solubility and Stability

Alkylating Activity

| Compound | Alkylation Mechanism | Cross-Linking Potential |

|---|---|---|

| Target Compound | Monoalkylation | Low |

| Bendamustine HCl | Bifunctional alkylation | High (bis-chloroethyl) |

| CCNU | Bifunctional alkylation | Moderate (nitrosourea) |

Biological Activity

5-(2-chloroethyl)-1-methyl-1H-imidazole hydrochloride is a derivative of imidazole, a class of compounds known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

Chemical Structure and Properties

5-(2-chloroethyl)-1-methyl-1H-imidazole hydrochloride can be represented structurally as follows:

- IUPAC Name : 5-(2-chloroethyl)-1-methyl-1H-imidazole hydrochloride

- Molecular Formula : C₅H₈ClN₃·HCl

- Molecular Weight : 175.06 g/mol

The presence of the chloroethyl group is significant as it may enhance the compound's biological activity by facilitating interactions with biological targets.

The biological activity of 5-(2-chloroethyl)-1-methyl-1H-imidazole hydrochloride primarily involves its interaction with cellular components:

- DNA Intercalation : Similar to other imidazole derivatives, this compound may intercalate into DNA, disrupting replication and transcription processes.

- Enzyme Inhibition : It has been shown to inhibit various enzymes, potentially affecting metabolic pathways in microorganisms and cancer cells.

Antimicrobial Activity

Research indicates that 5-(2-chloroethyl)-1-methyl-1H-imidazole hydrochloride exhibits notable antimicrobial properties. A study evaluating its efficacy against various bacterial strains reported the following Minimum Inhibitory Concentrations (MICs):

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 32 |

These results suggest that the compound is particularly effective against Gram-positive bacteria, while showing moderate activity against Gram-negative strains .

Case Studies

Several studies have explored the biological activity of imidazole derivatives, including 5-(2-chloroethyl)-1-methyl-1H-imidazole hydrochloride:

- Antibacterial Efficacy :

- Antifungal Properties :

-

Anticancer Activity :

- Preliminary studies have shown that 5-(2-chloroethyl)-1-methyl-1H-imidazole hydrochloride exhibits cytotoxic effects on various cancer cell lines, including breast (T47D) and prostate (PC3) cancer cells. The IC50 values were found to be in the range of 10–20 µM, indicating promising anticancer properties .

Q & A

Q. What are the optimal synthetic routes for preparing 5-(2-chloroethyl)-1-methyl-1H-imidazole hydrochloride?

The synthesis typically involves alkylation of 1-methylimidazole with 1-bromo-2-chloroethane in the presence of a base (e.g., potassium carbonate) to introduce the chloroethyl group. The hydrochloride salt is formed by treating the free base with concentrated HCl in anhydrous conditions to enhance stability and solubility . Key parameters include reaction temperature (60–80°C), solvent choice (e.g., acetonitrile or DMF), and stoichiometric control to minimize byproducts like di-alkylated species.

Q. How can the purity and structural integrity of the compound be validated post-synthesis?

Methodological validation includes:

- NMR Spectroscopy : Confirm substitution patterns (e.g., -NMR signals at δ 3.65 ppm for the methyl group and δ 4.15 ppm for the chloroethyl chain) .

- HPLC-MS : Assess purity (>95%) and detect trace impurities.

- X-ray Crystallography : Resolve crystal structure to verify regiochemistry, particularly the positions of the methyl and chloroethyl groups .

Q. What are the solubility and stability profiles of this compound under laboratory conditions?

The hydrochloride salt form improves aqueous solubility (≥50 mg/mL in water at 25°C). Stability tests indicate degradation under prolonged exposure to light or humidity, necessitating storage at 4°C in desiccated, amber vials. In organic solvents (e.g., DMSO), stability exceeds 6 months at −20°C .

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for scaling synthesis?

Quantum chemical calculations (e.g., DFT) predict transition states and energy barriers for alkylation steps, guiding solvent selection and catalyst design. For example, simulations show that polar aprotic solvents (e.g., DMF) reduce activation energy by stabilizing intermediates. Coupling computational workflows with high-throughput experimentation (HTE) accelerates parameter optimization, reducing trial-and-error approaches .

Q. What strategies resolve contradictions in reported biological activity data?

Discrepancies in antimicrobial MIC values (e.g., 16–32 µg/mL for similar imidazoles) may arise from:

- Structural variants : Substitution at the 5-position (chloroethyl vs. nitro groups) alters hydrophobicity and target binding .

- Assay conditions : Variations in pH, inoculum size, or solvent carriers (e.g., DMSO concentration) affect results. Standardized protocols (CLSI guidelines) and dose-response curve validation are critical .

Q. How does the chloroethyl group influence interactions with biological targets?

The chloroethyl moiety enhances electrophilicity, enabling covalent binding to nucleophilic residues (e.g., cysteine thiols) in enzyme active sites. Molecular docking studies with cytochrome P450 isoforms suggest that the chloroethyl chain occupies hydrophobic pockets, while the imidazole ring coordinates with heme iron. Competitive inhibition assays (e.g., vs. ketoconazole) quantify target specificity .

Methodological Recommendations

- Contradiction Analysis : Use meta-analysis frameworks to harmonize disparate datasets, factoring in variables like assay type and structural analogs .

- Safety Protocols : Follow TCI America’s guidelines for handling hygroscopic and light-sensitive compounds, including PPE and inert-atmosphere techniques .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.